,4-Dichloro-1,2,5-thiadiazole serves as a valuable building block for the synthesis of diverse new molecules with potential applications in various scientific fields. Its reactive chlorine atoms readily participate in substitution reactions, allowing researchers to attach various functional groups and tailor the properties of the resulting molecule.
One example includes the preparation of [, ]thiadiazol-3-yl-piperazine compounds, which exhibit promising antifungal activity [].
Inclusion compounds are formed when a "guest" molecule is trapped within the cavities of a "host" molecule. 3,4-Dichloro-1,2,5-thiadiazole has been employed as a guest molecule to investigate the solid-state 13C NMR spectra of inclusion compounds formed with 2,6-dimethyl-bicyclo[3.3.1]nonane-exo-2-exo-6-diol []. This research helps scientists understand the interactions between guest and host molecules at the atomic level.
DCDT possesses a five-membered aromatic ring structure with alternating nitrogen and sulfur atoms. The chlorine atoms are positioned at the 3rd and 4th positions of the ring (1). This specific arrangement influences the molecule's properties:
Here's an overview of some relevant chemical reactions involving DCDT:
Balanced chemical equation for the sulfur transfer reaction:
R-SH + C2Cl2N2S → R-S-S-S-R + CH3CN + 2 HCl (where R represents an organic group)
Acute Toxic;Irritant